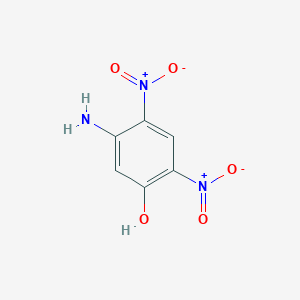
5-Amino-2,4-dinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2,4-dinitrophenol (5-ADNP) is an organic compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in water and other polar solvents. 5-ADNP is a derivative of 2,4-dinitrophenol (DNP), which is a well-known uncoupler of oxidative phosphorylation. Although 5-ADNP has similar properties to DNP, it has been shown to be less toxic and more stable, making it a useful tool for studying cellular metabolism and energy production.
作用機序
The mechanism of action of 5-Amino-2,4-dinitrophenol involves the uncoupling of oxidative phosphorylation in mitochondria. This leads to an increase in cellular respiration and ATP production, which can have a variety of effects on cellular metabolism. 5-Amino-2,4-dinitrophenol has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Amino-2,4-dinitrophenol are complex and varied. It has been shown to increase cellular respiration and ATP production, which can have a variety of effects on cellular metabolism. 5-Amino-2,4-dinitrophenol has also been shown to activate AMPK, which can lead to changes in glucose and lipid metabolism. Additionally, 5-Amino-2,4-dinitrophenol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 5-Amino-2,4-dinitrophenol in lab experiments is its stability and low toxicity compared to DNP. This makes it a useful tool for studying cellular metabolism and energy production without the risk of damaging cells or causing toxicity. However, 5-Amino-2,4-dinitrophenol is still a potent uncoupler of oxidative phosphorylation and must be used with caution in experiments. Additionally, 5-Amino-2,4-dinitrophenol is relatively expensive compared to other uncouplers, which may limit its use in some experiments.
将来の方向性
There are many potential future directions for research involving 5-Amino-2,4-dinitrophenol. One area of interest is the role of 5-Amino-2,4-dinitrophenol in the treatment of metabolic disorders such as obesity and diabetes. Additionally, 5-Amino-2,4-dinitrophenol may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the biochemical and physiological effects of 5-Amino-2,4-dinitrophenol and its potential therapeutic applications.
合成法
The synthesis of 5-Amino-2,4-dinitrophenol involves the reaction of 2,4-dinitrochlorobenzene with ammonium acetate in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 5-Amino-2,4-dinitrophenol. This synthesis method has been well-established in the literature and is relatively simple to perform.
科学的研究の応用
5-Amino-2,4-dinitrophenol has been used extensively in scientific research to study cellular metabolism and energy production. It has been shown to uncouple oxidative phosphorylation in mitochondria, leading to an increase in cellular respiration and ATP production. This property has been exploited in studies of obesity, diabetes, and other metabolic disorders.
特性
CAS番号 |
116632-20-3 |
|---|---|
製品名 |
5-Amino-2,4-dinitrophenol |
分子式 |
C6H5N3O5 |
分子量 |
199.12 g/mol |
IUPAC名 |
5-amino-2,4-dinitrophenol |
InChI |
InChI=1S/C6H5N3O5/c7-3-1-6(10)5(9(13)14)2-4(3)8(11)12/h1-2,10H,7H2 |
InChIキー |
PDZDGGBETNBMPK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])N |
正規SMILES |
C1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])N |
同義語 |
5-AMINO-2,4-DINITRO-PHENOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




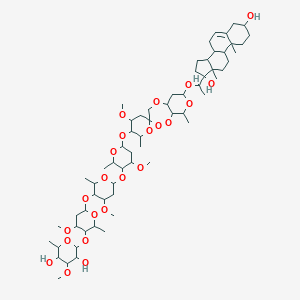
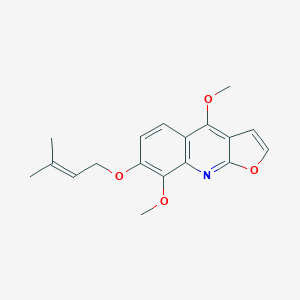

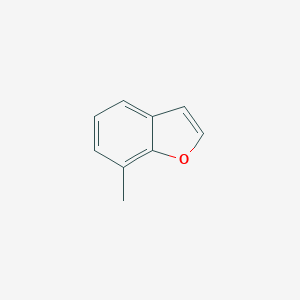
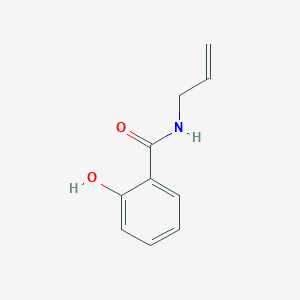
![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)
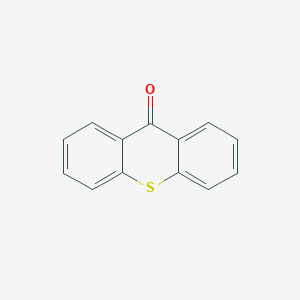

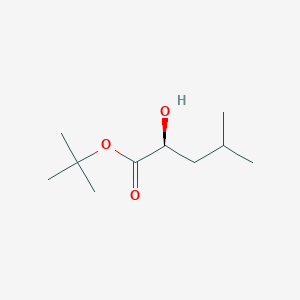
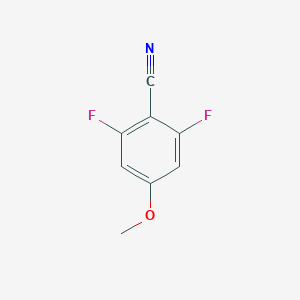
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
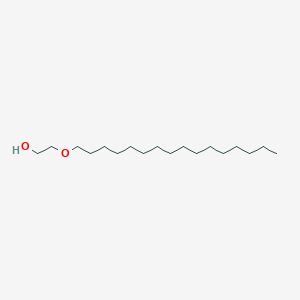
![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)